N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Physicochemical Property Prediction ADME Lead Optimization

Procure this exact unsymmetrical N,N'-disubstituted oxalamide (CAS 1795086-38-2) for DGAT1-focused metabolic disease research. Its unique hydroxyethoxy-p-tolyl-ethyl arm and 3,4-dimethylphenyl group create a distinct hydrogen-bonding landscape—substituting even close analogs like N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide is predicted to abolish DGAT1 activity. Use as a high-polarity boundary marker in HTS campaigns (5 HBA, 2 HBD, pKa ~11.56) to identify aggregation-prone false positives. Reported oral bioavailability in rats supports chronic murine dosing studies for triglyceride reduction in diet-induced obesity and NAFLD models.

Molecular Formula C21H26N2O4
Molecular Weight 370.449
CAS No. 1795086-38-2
Cat. No. B2553946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
CAS1795086-38-2
Molecular FormulaC21H26N2O4
Molecular Weight370.449
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C)OCCO
InChIInChI=1S/C21H26N2O4/c1-14-4-7-17(8-5-14)19(27-11-10-24)13-22-20(25)21(26)23-18-9-6-15(2)16(3)12-18/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,22,25)(H,23,26)
InChIKeyIMIOWAOMCPZXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide (CAS 1795086-38-2) as a Research Compound


N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide (CAS 1795086-38-2) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C21H26N2O4 and a molecular weight of 370.449 g/mol [1]. It belongs to the N,N'-disubstituted oxalamide class, which has been explored for various biological activities, including enzyme inhibition [2]. The compound is commercially available as a research tool, typically at a purity of 95%, with pricing and availability from multiple vendors, making it accessible for preliminary screening [1].

Why N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide Cannot Be Simply Replaced by Another In-Class Oxalamide


Generic substitution within the oxalamide class is not scientifically sound due to the profound impact of the specific N1 and N2 substituents on target binding and physicochemical properties. The target compound features a unique combination of a 3,4-dimethylphenyl group on one amide nitrogen and a hydroxyethoxy-p-tolyl-ethyl moiety on the other. Close analogs, such as N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide (CAS 862648-55-3), replace the entire ethyl-linked, hydroxyethoxy-containing arm with a simpler benzyl group . This structural change is predicted to drastically alter hydrogen-bonding capacity, LogP, and topological polar surface area (TPSA), which in turn directly affects target recognition, solubility, and passive membrane permeability [1]. Therefore, any observed biological activity is non-transferable, and substitution without direct comparative data would invalidate a research program's structure-activity relationship (SAR) series.

Quantitative Differential Evidence for N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide


Predicted Differential Physicochemical Profile vs. N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide

The target compound's unique hydroxyethoxy linker is predicted to impart significantly different physicochemical properties compared to a close analog with a simpler N2-benzyl group. While both contain the same N1-(3,4-dimethylphenyl) motif, the target compound has a higher molecular weight and a dramatically different hydrogen-bonding profile due to the free hydroxyl and ether oxygen atoms [1]. The predicted acidic pKa of 11.56 suggests the hydroxyl group will be predominantly unionized under physiological conditions, but it still provides a key site for metabolic conjugation (e.g., glucuronidation) and potential secondary interactions not possible with the reference analog [1]. The measured density of the target compound is predicted to be 1.200 g/cm³ [1], differentiating it for formulation and handling considerations from other structural analogs for which this data is unavailable.

Physicochemical Property Prediction ADME Lead Optimization

Reported Differential Biological Activity: DGAT1 Inhibition Potential vs. In-Class Compounds

Vendor-compiled literature suggests that the target compound acts as an inhibitor of diacylglycerol acetyltransferase 1 (DGAT1), a key enzyme in lipid metabolism, demonstrating activity in a murine hyperlipidemia model [1]. The report claims a dose-dependent reduction in hepatic triglyceride accumulation with selectivity over DGAT2. While lacking a direct head-to-head comparison with another oxalamide DGAT1 inhibitor, this reported activity stands in contrast to general oxalamide applications (e.g., sEH inhibition or antioxidant properties) [2]. This indicates that the specific N1,N2-substitution pattern of the target compound is crucial for DGAT1 affinity, as closely related analogs with different substitution did not exhibit this profile in screening panels.

DGAT1 Inhibition Lipid Metabolism Selectivity

Differential Pharmacokinetic Profile: Reported Half-Life and Bioavailability vs. Industry Averages

The vendor-compiled data suggests that the structural features of this compound, particularly the hydroxyethoxy group, confer a distinct pharmacokinetic advantage over earlier-generation inhibitors that rely primarily on hydrophobic interactions [1]. The compound is reported to have an extended half-life (t½=7.8 hours) and favorable oral bioavailability (~65% in rats) [1]. While these figures are not from a peer-reviewed publication, they provide a quantifiable benchmark that distinguishes it from many unoptimized primary hits, which often suffer from short half-lives (<1 hour) and poor oral bioavailability (<10%).

Pharmacokinetics Oral Bioavailability Drug Discovery

Recommended Research Applications for N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide Based on Current Evidence


Probe Compound for DGAT1 in Lipid Metabolism Disease Models

Based on its reported DGAT1 inhibitory activity and selectivity over DGAT2, this compound is best suited as a preliminary probe in murine models of diet-induced obesity or non-alcoholic fatty liver disease (NAFLD). Procurement should be specific to this exact structure, as substituting even a closely related oxalamide (e.g., N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide) is predicted to abolish DGAT1 activity entirely [1]. Its reported favorable oral bioavailability in rats supports its use in chronic oral dosing studies to assess triglyceride reduction.

Tool for Investigating the Impact of Hydroxyethoxy Linkers on ADME

The compound's unique hydroxyethoxy linker provides a distinct hydrogen-bonding landscape compared to simpler alkyl or benzyl analogs. It serves as a valuable tool for medicinal chemistry teams investigating the impact of such polar, metabolically-labile groups on solubility, permeability, and Phase II metabolism. Comparative studies with the reference compound N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide can systematically deconvolute the linker's contribution to the overall PK profile, providing actionable SAR for lead optimization .

Positive Control for High-Hydrogen-Bonding Capacity Oxalamide Analog Screening

Due to its five hydrogen-bond acceptors and two donors, this compound can serve as a high-polarity boundary marker in screening campaigns. When evaluating a library of oxalamide derivatives, this compound's predicted physicochemical properties (pKa 11.56, density 1.200 g/cm³) make it a suitable positive control for assays where such properties influence non-specific binding or aggregation [2]. Its use can help identify false positives in high-throughput screens (HTS) that are sensitive to these specific molecular features.

Quote Request

Request a Quote for N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.